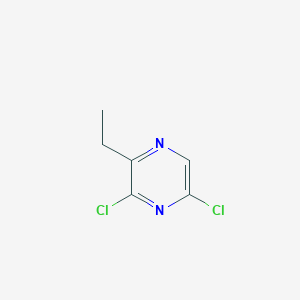

3,5-Dichloro-2-ethylpyrazine

Descripción

Historical Perspective on Pyrazine (B50134) Derivatives in Chemical and Biological Research

Pyrazine chemistry has a rich history, with the first synthesis of a pyrazine derivative, initially named "amarone," reported by Laurent in 1844. unimas.my This compound was later confirmed to be 2,3,5,6-tetraphenylpyrazine. unimas.my Early structural studies were crucial in confirming the Kekulé configuration of the pyrazine ring, with X-ray diffraction analysis by Schomaker and Pauling in 1939 providing key insights into its interatomic distances. unimas.my

Initially, pyrazine derivatives were of significant interest due to their natural occurrence and contribution to the flavor and aroma of raw and processed foods. unimas.myresearchgate.net Alkylpyrazines, for instance, are commonly found in roasted products like coffee and peanuts. researchgate.net The discovery of tetramethylpyrazine in cultures of Bacillus subtilis in 1962 marked a key moment in understanding the natural origins of these compounds. unimas.mydntb.gov.ua Beyond their sensory properties, pyrazines were identified as important semiochemicals in the insect world, acting as alerting pheromones and trail markers. researchgate.net Over time, the focus of pyrazine research expanded dramatically into the pharmaceutical industry, where the unique properties of the pyrazine ring are leveraged for therapeutic applications. unimas.myresearchgate.netunimas.my

Significance of Halogenated Pyrazines in Organic and Medicinal Chemistry

The introduction of halogen atoms to the pyrazine scaffold, creating halogenated pyrazines, is of profound importance in modern organic and medicinal chemistry. Halogens, particularly chlorine, are electron-withdrawing groups that can significantly alter the electronic properties of the pyrazine ring, influencing its reactivity and biological interactions. mdpi.com

In medicinal chemistry, pyrazine-based compounds are valued because their heteroaromatic nature combines polar and nonpolar interaction capabilities. nih.govacs.org The inclusion of chlorine atoms can enhance physicochemical properties and provides a site for potential halogen bonding, a type of non-covalent interaction that can contribute to a drug's binding affinity and selectivity for its protein target. acs.orgresearchgate.net Halogenated pyrazines serve as versatile building blocks in total synthesis and drug discovery campaigns. semanticscholar.org They are often used as intermediates, where the halogen atoms act as leaving groups in cross-coupling and nucleophilic substitution reactions to build more complex molecular architectures. researchgate.net This reactivity is crucial for creating libraries of compounds for screening biological activity. ontosight.ai

Current Research Landscape Pertaining to Dichlorinated Pyrazines

The current research landscape for dichlorinated pyrazines is heavily focused on their application as key intermediates in the synthesis of targeted therapeutics. These compounds are rarely the final bioactive molecule but rather crucial precursors. For example, derivatives of dichlorinated pyrazines are being investigated as potent inhibitors of specific kinases involved in cancer progression.

A notable area of research is the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in certain types of leukemia. google.com Patents reveal that dichlorinated pyrazine structures are core components in the synthesis of these advanced inhibitor compounds. google.com Similarly, 3,5-dichloro-6-ethylpyrazine-2-carboxamide (B1405130), a closely related derivative of the title compound, is explicitly used as a reagent in the preparation of pyrazine carboxamide compounds designed to inhibit EGFR T790M mutation-positive cancers. google.comlookchem.com These applications underscore the role of dichlorinated pyrazines as foundational platforms for constructing highly complex and specific pharmaceutical agents.

Specific Research Gaps and Opportunities for 3,5-Dichloro-2-ethylpyrazine Studies

Despite the utility of similar dichlorinated pyrazines, a detailed scientific profile of this compound itself is not extensively documented in peer-reviewed literature. Most available information comes from chemical suppliers and patent literature, which points to several research gaps and opportunities. enovationchem.comcalpaclab.comenovationchem.com

There is a clear opportunity for a comprehensive characterization of its fundamental physicochemical and spectroscopic properties. While basic data exists, in-depth studies on its crystal structure, conformational analysis, and detailed spectroscopic signatures (NMR, IR, Mass Spectrometry) are lacking. iucr.org Furthermore, its chemical reactivity has not been fully explored. Systematic studies of its behavior in various reaction types, such as Suzuki and Buchwald-Hartwig cross-coupling reactions or nucleophilic aromatic substitutions, could reveal new synthetic pathways and applications. researchgate.net

Another significant gap is the investigation of its intrinsic biological activity. While its derivatives are used to create bioactive molecules, this compound has not been extensively screened for its own potential antimicrobial, antifungal, or anticancer properties. mdpi.comontosight.ai Such studies could uncover novel biological effects and expand its utility beyond that of a simple synthetic intermediate.

Data Table for this compound

| Property | Value |

| CAS Number | 1314936-02-1 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Chemical Purity | Typically ≥95-97% |

| SMILES | c1(c(nc(cn1)Cl)Cl)CC |

Data sourced from references enovationchem.comcalpaclab.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWJMOXILDMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 2 Ethylpyrazine and Analogues

Established Synthetic Routes to Pyrazine (B50134) Core Structures

The formation of the central pyrazine ring is a well-understood process with several established methodologies. These routes typically involve the construction of the heterocyclic ring from acyclic precursors.

Cyclization Reactions for Pyrazine Ring Formation

Cyclization reactions are a cornerstone of pyrazine synthesis. One common approach involves the reaction of N-alkyne-substituted pyrrole (B145914) derivatives, which can undergo intramolecular cyclization to form fused pyrazine structures like pyrrolo[1,2-a]pyrazines. masterorganicchemistry.comambeed.com The specifics of the cyclization, such as whether it follows a 6-exo-dig or 6-endo-dig pathway, can be influenced by the electronic nature of the substituents on the alkyne. ambeed.com

Other notable cyclization strategies include:

The cyclodehydrogenation of N-(α-hydroxyalkyl) alkyldiamines. mdpi.com

Photoredox/copper co-catalyzed domino cyclization of oxime esters with trimethylcyanosilane. d-nb.info

The reaction of dicyanide with ammonia (B1221849) has also been reported to lead to the formation of the pyrazine ring. google.com

A review of pyrazine synthesis outlines six major synthetic approaches, including condensation reactions, ring closure (cyclization), metal catalysis, and green reactions, primarily targeting substitutions at the 2, 3, 5, and 6 positions of the pyrazine ring. google.com

Condensation Reactions in Pyrazine Synthesis

Condensation reactions represent the most classical and straightforward method for assembling the pyrazine core. mdpi.comnih.gov The most common variant is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which initially forms a dihydropyrazine (B8608421) that is subsequently oxidized to the aromatic pyrazine. google.comresearchgate.net

Key aspects of condensation synthesis include:

Reactants : Symmetrical starting materials, such as the condensation of α-diketones with diamines, often provide the best results. google.comresearchgate.net

Catalysts and Conditions : Various catalysts can be employed, including copper-chromium, zinc-phosphoric acid-manganese, and silver, particularly in reactions involving diamines with diols or epoxides. mdpi.comnih.gov More environmentally friendly approaches have explored the use of onion extract as a natural acid catalyst for these condensations. nih.gov

Versatility : This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrazines, including fused systems like pyrazinopyrazine azaacenes from quinoxalinediamine and diketones. prolekare.cz

| Reaction Type | Precursors | Catalyst/Conditions | Product Type |

| Classical Condensation | 1,2-Diketone + 1,2-Diamine | Oxidation (e.g., CuO, MnO₂) | Substituted Pyrazine |

| Vapor Phase Reaction | Diamine + Diol | Granular Alumina | Substituted Pyrazine |

| Epoxide Condensation | Diamine + Epoxide | Copper-Chromium | Substituted Pyrazine |

| Fused System Synthesis | Quinoxalinediamine + Diketone | Direct Condensation | Pyrazinopyrazine Azaacene |

Strategies for Introducing Halogen Substituents onto the Pyrazine Ring

Introducing halogen atoms onto the pyrazine ring requires specific strategies due to the electronic nature of the heterocycle. The presence of electron-donating groups, such as methyl or amino groups, on the pyrazine ring facilitates electrophilic halogenation. osti.gov In contrast, unsubstituted diazines are less reactive. osti.gov

The synthesis of polyhalogenated pyrazines can be complex, often resulting in mixtures of products due to the competing reactivity of different positions on the ring. osti.gov This necessitates the development of selective halogenation methods. For instance, the synthesis of 3,5,6-Trichloro-2-cyanopyrazine can be achieved by reacting 3,5,6-trioxopiperazine-2-carboxamide (B574746) with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). ambeed.com

Nucleophilic substitution reactions on pre-halogenated pyrazines are also a common strategy. The reactivity of the halogen as a leaving group is a key factor, with the order of reactivity being I > Br > Cl. testbook.com In some cases, unexpected tele-substitution can occur, where the incoming nucleophile attacks a position distant from the halogen leaving group. testbook.comlookchem.com

Direct Synthesis of 3,5-Dichloro-2-ethylpyrazine

The direct synthesis of the target compound, this compound, can be achieved from advanced, pre-functionalized pyrazine intermediates.

Routes from Precursor Compounds (e.g., Methyl 3,5-dichloro-6-ethyl-pyrazine-2-carboxylate)

One potential synthetic route starts from a pyrazine precursor already containing the required chloro and ethyl substituents, such as 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid or its corresponding methyl ester. The key transformation in this route is the removal of the carboxylic acid or ester group.

Pyrazine carboxylic acids are known to undergo decarboxylation, a process that can sometimes occur as an unwanted side reaction during other transformations, such as esterification. prolekare.cz This reaction can be intentionally induced, often by heating, sometimes with acid catalysis, to remove the carboxyl group and replace it with a hydrogen atom. google.com For example, the synthesis of 5-methylpyrazine-2-carboxylic acid involves a final decarboxylation step using sulfuric acid. google.com

Saponification of the methyl ester precursor to the corresponding carboxylic acid.

Subsequent thermal or acid-catalyzed decarboxylation of the carboxylic acid to yield the final product.

Methods Involving 3,5-Dichloropyrazine-2-carbonitrile (B1454708) as an Intermediate

A documented synthetic pathway to this compound utilizes 3,5-dichloropyrazine-2-carbonitrile as a key intermediate. lookchem.com This versatile compound is a precursor in the synthesis of various pharmaceutical and agrochemical products. lookchem.com

The synthesis proceeds in two main steps:

Grignard Reaction : A Grignard reaction is performed on the 3,5-dichloropyrazine-2-carbonitrile. While a standard Grignard reaction with an ethylmagnesium halide might be expected to add to the nitrile, the documented procedure involves a methylation reagent to form an acetyl group. This reaction creates 3,5-dichloro-2-acetylpyrazine. masterorganicchemistry.comlookchem.com

Reduction : The resulting acetylpyrazine (B1664038) intermediate is then reduced to the target ethyl group. This reduction is carried out using a silicon-hydrogen reducing agent in the presence of an acidic catalyst to yield this compound. lookchem.com

This method highlights the utility of the cyano group as a handle that can be converted into other functional groups to achieve the desired substitution pattern on the pyrazine ring.

| Precursor Compound | Key Transformation(s) | Reagents | Intermediate | Final Product |

| Methyl 3,5-dichloro-6-ethyl-pyrazine-2-carboxylate | Saponification & Decarboxylation | 1. Base (e.g., NaOH) 2. Acid/Heat | 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid | This compound |

| 3,5-Dichloropyrazine-2-carbonitrile | Grignard Reaction & Reduction | 1. Methylation reagent 2. Si-H reducing agent, Acid | 3,5-Dichloro-2-acetylpyrazine | This compound |

Synthesis of Related Dichloropyrazine Derivatives for Comparative Analysis

The synthesis of a variety of dichloropyrazine derivatives allows for a comparative analysis of synthetic routes and the exploration of structure-activity relationships.

Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide (B1405130)

As a key intermediate, the synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxamide has been a subject of significant process development. acs.org A scalable route starts from ethyl propionylacetate, which undergoes hydrolytic acylation to form an intermediate that is then cyclized with aminomalononitrile (B1212270) p-toluenesulfonate. patsnap.com Subsequent amino diazotization and chlorination, followed by a phosphorus oxychloride-mediated transposition, affords 3,5-dichloro-6-ethylpyrazine-2-carbonitrile . patsnap.com The final step involves the hydrolysis of the nitrile to the desired carboxamide. patsnap.com This multi-step synthesis is designed for high yield and industrial applicability. patsnap.com

| Starting Material | Key Steps | Final Product | Reference |

| Ethyl propionylacetate | Hydrolytic acylation, cyclization, diazotization/chlorination, transposition, hydrolysis | 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | patsnap.com |

| 2,6-Dichloropyrazine (B21018) | Minisci reaction, dehydration, hydrolysis | 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | acs.org |

Synthesis of 3,5-Dichloro-6-(ribofuranosyl)pyrazine-2-carboxylate

The synthesis of pyrazine C-nucleosides, such as ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate , showcases the introduction of complex carbohydrate moieties onto the pyrazine core. acs.orgnih.govacs.orgresearchgate.net A common strategy involves the electrophilic esterification of a lithiated pyrazine C-nucleoside intermediate. acs.orgnih.govacs.orgresearchgate.net The synthesis can be achieved from the commercially available 2,6-dichloropyrazine in a multi-step sequence that includes lithiation and subsequent reaction with a protected ribonolactone. acs.org Deprotection of the resulting intermediate yields the target compound. acs.org This versatile intermediate can then be used to generate a variety of pyrazinoic acid C-nucleosides. acs.orgnih.govacs.orgresearchgate.net

| Starting Material | Key Intermediates/Reagents | Final Product | Reference |

| 2,6-Dichloropyrazine | Lithiated pyrazine C-nucleoside, Ethyl cyanoformate, Boron trichloride | Ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate | acs.org |

Synthesis of Other 2-Substituted 3,5-Dichloropyrazines

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 3,5-dichloropyrazines is highly dependent on the nature of the substituent at the 2-position. acs.orgresearchgate.net When the 2-position is occupied by an electron-withdrawing group (EWG), nucleophilic attack occurs preferentially at the 5-position. Conversely, an electron-donating group (EDG) at the 2-position directs the substitution to the 3-position. acs.orgresearchgate.net This principle has been exploited in the synthesis of various 2-substituted 3,5-dichloropyrazines. For example, the reaction of 3,5-dichloropyrazine-2-carbonitrile with amines leads to preferential substitution at the 5-position. acs.org Sonogashira coupling of 2,3-dichloropyrazine (B116531) with terminal alkynes, catalyzed by copper, provides a route to 2-alkynyl-3-chloropyrazines. nih.gov

| 2-Substituent Nature | Position of Nucleophilic Attack | Example Product | Reference |

| Electron-Withdrawing (e.g., -CN) | 5-position | 5-Amino-3-chloro-2-cyanopyrazine | acs.org |

| Electron-Donating (e.g., -OCH3) | 3-position | 3-Amino-5-chloro-2-methoxypyrazine | acs.org |

Novel and Emerging Synthetic Approaches for Pyrazines

The development of novel synthetic methods for pyrazines is driven by the need for more efficient, selective, and environmentally benign processes.

Homolytic Alkylation of Heteroaromatic Bases

Homolytic alkylation of protonated heteroaromatic bases, a reaction pioneered by Minisci, provides a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyrazines. clockss.orgresearchgate.net This method involves the generation of nucleophilic carbon-centered radicals that selectively attack the protonated heteroaromatic ring at positions ortho and para to the nitrogen atoms. researchgate.net

A variety of radical sources can be employed, including alkyl iodides in the presence of benzoyl peroxide. researchgate.net The mechanism involves the abstraction of an iodine atom from the alkyl iodide by a radical initiator, generating an alkyl radical which then adds to the protonated pyrazine ring. clockss.org The high selectivity of this reaction is attributed to a combination of enthalpic and polar effects. clockss.org This approach has been successfully used for the alkylation of various heteroaromatic bases with good yields. researchgate.net More recent developments include the use of alkyl formates as alkylating agents in the presence of a tert-butoxy (B1229062) radical precursor for the homolytic aromatic substitution of heteroaryl chlorides. oup.com

| Radical Source | Heteroaromatic Base | Key Features | Reference |

| Alkyl Iodides / Benzoyl Peroxide | Protonated Pyrazines, Quinolines, etc. | Good yields, high selectivity for ortho and para positions | researchgate.net |

| Alkyl Formates / t-Butoxy radical precursor | Heteroaryl Chlorides | Homolytic Aromatic Substitution (HAS) mechanism | oup.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyrazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyrazines. In the case of dichloropyrazines, the chlorine atoms serve as leaving groups that can be displaced by a variety of nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

Studies have demonstrated the reaction of 2-substituted 3,5-dichloropyrazines with various amine nucleophiles. acs.orgacs.orgnih.gov These reactions are typically conducted using a stoichiometric amount of the amine and a base, such as cesium fluoride (B91410) (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org The amines used in these studies have ranged in steric bulk and nucleophilicity, including isobutylamine, morpholine, benzylamine, and diethylamine. acs.org The general conditions for these SNAr reactions involve a 1:1 ratio of the pyrazine to the amine, highlighting the efficiency of this substitution method for creating mono-amino-monochloro-pyrazine derivatives. acs.org

The SNAr reaction is not limited to simple amines. For instance, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide has been reacted with 2,6-dichloropyrazine in the presence of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) to produce the corresponding substituted pyrazine. nih.gov This demonstrates the versatility of the SNAr reaction in incorporating more complex functionalities onto the pyrazine scaffold. nih.gov The resulting mono-substituted products can then undergo further diversification through subsequent reactions, such as palladium-catalyzed cross-couplings. nih.gov

Regioselectivity in Pyrazine Functionalization

A critical aspect of the functionalization of unsymmetrically substituted dichloropyrazines is regioselectivity—the preferential reaction at one position over another. In the case of 2-substituted 3,5-dichloropyrazines, the nature of the substituent at the 2-position exerts a strong directing effect on the incoming nucleophile. acs.orgacs.orgnih.gov

Research has established clear trends for the regioselectivity of SNAr reactions on these substrates:

Electron-donating groups (EDGs) at the 2-position direct the nucleophilic attack to the 3-position . acs.orgacs.orgnih.gov For example, when the substituent is a methyl or methoxy (B1213986) group, amines preferentially displace the chlorine atom at C-3. The methoxy group, being a strong electron-donating group, provides excellent selectivity, often with none of the other regioisomer being observed. acs.org

Electron-withdrawing groups (EWGs) at the 2-position direct the nucleophilic attack to the 5-position . acs.orgacs.orgnih.gov Substituents like cyano or methyl ester groups favor substitution at the C-5 chloro position. acs.org

These experimental observations are supported by computational analysis using the Fukui index, which can reliably predict the preferred site of nucleophilic attack. acs.orgacs.org The regioselectivity is crucial for the controlled synthesis of specific isomers, which is often a requirement in the development of bioactive molecules. The ability to control the site of substitution by choosing the appropriate directing group is a powerful tool for synthetic chemists. chemrxiv.org

| Substituent at C-2 | Type of Group | Preferred Position of Nucleophilic Attack | Observed Minor Isomer Formation |

|---|---|---|---|

| -OCH3 (Methoxy) | Strong Electron-Donating | C-3 | Not observed |

| -CH3 (Methyl) | Electron-Donating | C-3 | 8–14% |

| -CN (Cyano) | Electron-Withdrawing | C-5 | 3–8% |

| -COOCH3 (Methyl Ester) | Electron-Withdrawing | C-5 | 3–8% |

Catalytic Methods in Pyrazine Synthesis

Beyond the functionalization of pre-existing pyrazine rings, significant research has focused on the catalytic synthesis of the pyrazine core itself. These methods offer sustainable and efficient alternatives to classical synthetic routes, which often require harsh conditions or multi-step procedures. acs.orgresearchgate.netnbu.ac.in

A variety of metal-based catalytic systems have been developed for pyrazine synthesis:

Manganese-Catalyzed Dehydrogenative Coupling: Pincer complexes of earth-abundant manganese have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically 2,5-disubstituted pyrazines. acs.org This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. acs.org

Copper-Catalyzed Synthesis: A novel method utilizing an asymmetric ligand-based catalyst, TNP-Cu@rGO, has been developed for the synthesis of pyrazine derivatives with moderate to high yields. sioc-journal.cn This catalytic system demonstrates good functional group tolerance and can be recycled multiple times while maintaining high activity. sioc-journal.cn

Ruthenium-Catalyzed Reactions: Ruthenium complexes have been employed for the synthesis of quinoxalines (a related class of N-heterocycles) through the reaction of o-phenylene diamines and vic-diols. nbu.ac.in Milstein and co-workers also developed a Ru-pincer complex for the direct synthesis of pyrazines from 1,2-diols and ammonia, achieving high yields for various biomass-derived substrates. acs.org

Palladium-Catalyzed Arylation: For the functionalization of pre-formed pyrazine rings, palladium-catalyzed direct C-H arylation has been developed. acs.org This method allows for the regioselective introduction of aryl groups onto the pyrazine scaffold, a valuable transformation in medicinal chemistry. acs.org

Gold-Catalyzed Annulation: Gold(I) catalysts have been used for the regioselective annulation of dihydropyrazinone derivatives to construct fused-ring systems like pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgnih.gov This two-step process involves an initial acid-mediated cyclization followed by the gold-catalyzed annulation. acs.orgnih.gov

These catalytic approaches represent a significant advancement in the synthesis of pyrazines and their derivatives, offering milder reaction conditions, improved efficiency, and access to a wider range of functionalized structures.

| Catalyst Type | Reaction Type | Starting Materials | Products | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | Dehydrogenative Self-Coupling | 2-Amino Alcohols | 2,5-Disubstituted Pyrazines | acs.org |

| TNP-Cu@rGO | Cyclization | Various substrates | Substituted Pyrazines | sioc-journal.cn |

| Ruthenium Pincer Complex | Dehydrogenative Coupling | 1,2-Diols and Ammonia | Substituted Pyrazines | acs.org |

| Palladium Catalyst | Direct C-H Arylation | 3-Aminoimidazo[1,2-a]pyrazine and Bromoarenes | C6-Aryl-3-aminoimidazo[1,2-a]pyrazines | acs.org |

| Gold(I) Catalyst | Annulation | Dihydropyrazinones | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | acs.orgnih.gov |

Reactivity and Reaction Mechanisms of 3,5 Dichloro 2 Ethylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of two chlorine atoms, which are good leaving groups, further facilitates these reactions. SNAr proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Influence of Electron-Withdrawing and Electron-Donating Groups on Regioselectivity

The regioselectivity of SNAr on unsymmetrically substituted dichloropyrazines, such as 3,5-dichloro-2-ethylpyrazine, is profoundly influenced by the electronic nature of the substituent at the 2-position. Current time information in Bangalore, IN.nih.gov The ethyl group at the 2-position is an electron-donating group (EDG). Research on 2-substituted 3,5-dichloropyrazines has shown that when the substituent is an EDG, nucleophilic attack preferentially occurs at the 3-position. Current time information in Bangalore, IN.nih.govthieme-connect.com Conversely, if an electron-withdrawing group (EWG) were present at the 2-position, the nucleophilic attack would be directed to the 5-position. Current time information in Bangalore, IN.nih.govthieme-connect.com

This regioselectivity can be attributed to the electronic effects of the substituent on the stability of the Meisenheimer intermediate. An EDG at the 2-position increases the electron density at the adjacent 3-position, making it more favorable for nucleophilic attack.

Computational Rationale for SNAr Regioselectivity (e.g., Fukui Index Analysis)

Computational chemistry, particularly the use of Fukui index analysis, provides a robust rationale for the observed regioselectivity in SNAr reactions of substituted dichloropyrazines. Current time information in Bangalore, IN.nih.gov The Fukui function indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. For nucleophilic attack, the relevant Fukui index (f+) highlights the sites most susceptible to receiving an electron.

Studies on 2-substituted 3,5-dichloropyrazines have demonstrated a strong correlation between the calculated Fukui indices and the experimentally observed regioselectivities. Current time information in Bangalore, IN.nih.gov For a compound like this compound, with an electron-donating ethyl group, the Fukui index analysis would be expected to show a higher value at the 3-position carbon, signifying it as the more electrophilic center and thus the preferred site for nucleophilic attack. Current time information in Bangalore, IN.nih.gov

Reactions with Amines and Other Nucleophiles

This compound readily undergoes SNAr reactions with a variety of nucleophiles, most notably amines. These reactions are crucial for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The reaction of this compound with an amine would be expected to yield the 3-amino-5-chloro-2-ethylpyrazine derivative as the major product. Current time information in Bangalore, IN.nih.gov

Besides amines, other nucleophiles such as alkoxides and thiolates can also be employed in SNAr reactions with dichloropyrazines, leading to the corresponding ethers and thioethers. The general principles of regioselectivity governed by the electronic nature of the 2-substituent remain applicable in these cases as well.

Electrophilic Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it generally resistant to electrophilic aromatic substitution reactions, which are more typical for electron-rich aromatic systems like benzene. Current time information in Bangalore, IN. Direct electrophilic attack on the pyrazine ring of this compound is therefore challenging.

However, electrophilic substitution on the pyrazine ring can be facilitated by the presence of strong activating groups. masterorganicchemistry.com Another strategy to enhance the reactivity of the pyrazine ring towards electrophiles is through the formation of a pyrazine N-oxide. The N-oxide group is electron-donating and can activate the ring for electrophilic attack, typically at the positions ortho and para to the N-oxide. researchgate.net For this compound, conversion to its N-oxide could potentially allow for subsequent electrophilic substitution reactions.

Radical Reactions Involving Pyrazine Derivatives

The pyrazine ring is susceptible to homolytic substitution reactions, particularly under acidic conditions where the ring is protonated. Current time information in Bangalore, IN. The Minisci reaction is a notable example of a radical reaction that is effective for the C-H functionalization of electron-deficient heterocycles like pyrazines. wikipedia.org This reaction involves the addition of a nucleophilic radical to the protonated heterocyclic ring.

For this compound, a Minisci-type reaction could potentially introduce an alkyl or acyl group onto the pyrazine ring. The regioselectivity of the Minisci reaction on substituted pyrazines can be complex, often yielding a mixture of isomers. However, it represents a powerful tool for the direct C-H functionalization of the pyrazine core, bypassing the need for pre-functionalized starting materials. nih.govwikipedia.org Studies have shown that alkyl-substituted pyrazines can undergo radical reactions, although the presence of the two chloro substituents will also influence the reactivity and regioselectivity. acs.orgyoutube.com

Transformation and Derivatization Strategies for this compound

The reactivity of this compound allows for a variety of transformation and derivatization strategies, which are particularly relevant in the synthesis of complex molecules for medicinal and materials science applications.

One of the primary derivatization methods is through the SNAr reactions discussed earlier. By employing a diverse range of nucleophiles (amines, alcohols, thiols), a library of monosubstituted pyrazine derivatives can be generated. Subsequent substitution of the second chlorine atom is also possible, often requiring more forcing conditions.

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer another powerful avenue for derivatization. These palladium-catalyzed reactions can be used to form carbon-carbon and carbon-nitrogen bonds, respectively, by coupling the chloropyrazine with boronic acids or amines. While the chlorine atoms on the pyrazine ring are suitable for such couplings, the regioselective coupling of one chlorine over the other would be a key consideration.

Furthermore, the ethyl group itself can be a site for functionalization, for instance, through radical bromination under Wohl-Ziegler conditions, which would introduce a bromine atom at the benzylic-like position of the ethyl group. scripps.edu This introduces a new handle for further transformations.

The synthesis of carboxamide derivatives, as suggested by patent literature for a related isomer, indicates that the pyrazine ring can be functionalized with groups that can be further elaborated. google.comresearchgate.netsmolecule.com For instance, if a carboxyl group or its derivative is present on the ring, it can be converted to amides, esters, or other functional groups, significantly expanding the accessible chemical space.

Conversion to Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the pyrazine ring, specifically at the C-2 position adjacent to the ethyl group, can be achieved through a metal-halogen exchange or deprotonation (lithiation) followed by carboxylation. While direct synthesis from this compound is not extensively documented in readily available literature, a common and analogous method involves the lithiation of a related dichloropyrazine compound.

For instance, the synthesis of 3,5-dichloropyrazine-2-carboxylic acid from 2,6-dichloropyrazine (B21018) utilizes a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at very low temperatures (-78°C). This process generates a lithiated intermediate which is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt. Subsequent acidic workup yields the final carboxylic acid. A similar pathway is anticipated for this compound, where the lithiation would occur at the C-6 position (ortho to the second nitrogen and meta to the ethyl group), leading to the formation of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid bldpharm.comcochemical.com. The yield for such reactions can be modest due to potential side reactions during the lithiation step or inefficient carboxylation .

The resulting carboxylic acid can be further converted to its corresponding ester, such as Ethyl 3,5-dichloro-6-ethylpyrazine-2-carboxylate, through standard esterification methods bldpharm.com.

Table 1: General Conditions for Carboxylation of Dichloropyrazines

| Step | Reagent | Solvent | Temperature | Product | Reference |

| Lithiation | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Lithiated dichloropyrazine intermediate | |

| Carboxylation | Carbon Dioxide (solid, dry ice) | Tetrahydrofuran (THF) | -78 °C to room temp. | Pyrazine carboxylate salt | nih.gov |

| Workup | Acid (e.g., HCl) | Water | Room temp. | Dichloropyrazine carboxylic acid |

This table represents a generalized procedure based on the carboxylation of 2,6-dichloropyrazine.

Formation of Amides and Nitriles

The chloro substituents on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this substitution is dictated by the electronic nature of the substituent at the C-2 position. The ethyl group is an electron-donating group (EDG), which deactivates the adjacent C-3 position for nucleophilic attack to some extent but directs the substitution preferentially to this very position over the C-5 position. This is because the EDG helps to stabilize the intermediate (Meisenheimer complex) formed during the attack at the C-3 position. researchgate.net

Formation of Nitriles: A chloro group on the pyrazine ring can be displaced by a cyanide nucleophile to form a nitrile. This reaction typically involves reacting the dichloropyrazine with a cyanide salt, such as copper(I) cyanide or zinc cyanide, often requiring a palladium catalyst. For this compound, the substitution would be expected to occur at the C-3 position, yielding 3-cyano-5-chloro-2-ethylpyrazine. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or, more commonly, to a primary amide.

Formation of Amides: Amides can be synthesized through several routes. One common pathway is the direct aminodehalogenation, where a chloro group is substituted by ammonia (B1221849) or a primary/secondary amine. researchgate.net In the case of this compound, this would lead to a 3-amino-5-chloro-2-ethylpyrazine derivative.

Alternatively, amides can be formed from the corresponding carboxylic acid or its derivatives. For example, 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid can be converted to its acid chloride, which then readily reacts with ammonia or amines to form the desired amide, 3,5-dichloro-6-ethylpyrazine-2-carboxamide (B1405130) lookchem.comnih.govacs.org. Another route is the partial hydrolysis of a nitrile intermediate under controlled acidic or basic conditions.

A key intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, is utilized in the synthesis of various complex molecules, where the remaining chloro groups at positions 3 and 5 are sequentially substituted by different nucleophiles. google.comacs.org

Table 2: Regioselectivity in SNAr of 2-Substituted 3,5-Dichloropyrazines

| Substituent at C-2 | Type | Preferred Position of Nucleophilic Attack | Reference |

| Electron-Donating Group (e.g., -CH₂CH₃) | EDG | C-3 | researchgate.net |

| Electron-Withdrawing Group (e.g., -CONH₂) | EWG | C-5 | researchgate.net |

Ring-Opening and Ring-Closure Mechanisms (ANRORC) in Pyrazine Chemistry

While many nucleophilic substitutions on pyrazines proceed via the classical addition-elimination (SNAr) mechanism involving a Meisenheimer intermediate, an alternative pathway known as the ANRORC mechanism can also operate. thieme-connect.de ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant for heterocyclic systems like pyrazine, especially when strong nucleophiles like metal amides are used at low temperatures. wikipedia.orgmdpi.comsemanticscholar.org

The key steps of the ANRORC mechanism are:

Addition of the Nucleophile: The nucleophile attacks a carbon atom of the pyrazine ring that may or may not bear the leaving group. This initial addition disrupts the aromaticity of the ring.

Ring Opening: The heterocyclic ring opens, typically initiated by the cleavage of a carbon-nitrogen bond, to form an open-chain intermediate. wikipedia.org

Ring Closure: The open-chain intermediate undergoes a new cyclization. This re-closure can occur in a way that the nucleophile ends up on a different carbon atom than predicted by the SNAr mechanism, and one of the original ring nitrogen atoms can be expelled and replaced by a nitrogen from the nucleophile (if the nucleophile is an amide, for example). wikipedia.org

In the context of dichloropyrazines, the ANRORC mechanism can explain the formation of products that are not accessible through a direct SNAr pathway. For example, in the reaction of 2,3-dichloropyrazine (B116531), while an SNAr reaction would lead to ipso-substitution (at C-2 or C-3), the ANRORC mechanism can result in substitution at a "pseudo-meta" position. mdpi.comsemanticscholar.org This demonstrates that the final position of the incoming nucleophile is not necessarily the same as the initial position of the leaving group. This pathway competes with the SNAr mechanism, and the predominant pathway depends on the specific substrate, nucleophile, and reaction conditions. thieme-connect.de

Advanced Spectroscopic and Analytical Characterization for 3,5 Dichloro 2 Ethylpyrazine

Structural Elucidation Techniques

The precise molecular structure of 3,5-Dichloro-2-ethylpyrazine is determined through a combination of powerful spectroscopic methods. Each technique offers unique insights into the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazine (B50134) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to probe the chemical environments of the hydrogen and carbon atoms within this compound, respectively.

In ¹H NMR, the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), arising from spin-spin coupling with their respective neighbors. The single proton on the pyrazine ring would appear as a singlet. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyrazine ring. sigmaaldrich.com

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Separate signals would be expected for the methyl carbon, the methylene carbon, and the four distinct carbons of the pyrazine ring. The carbons bonded to the chlorine atoms would show characteristic shifts. uobasrah.edu.iq For similar pyrazine derivatives, ¹³C NMR chemical shifts have been reported, providing a reference for the expected values in this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5 | Singlet | Pyrazine ring proton |

| ¹H | ~2.8 | Quartet | -CH₂- (ethyl group) |

| ¹H | ~1.3 | Triplet | -CH₃ (ethyl group) |

| ¹³C | ~150-160 | Singlet | C-Cl |

| ¹³C | ~140-150 | Singlet | C-N |

| ¹³C | ~130-140 | Singlet | C-H |

| ¹³C | ~25-35 | Singlet | -CH₂- |

| ¹³C | ~10-15 | Singlet | -CH₃ |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. savemyexams.com For this compound (C₆H₆Cl₂N₂), the molecular weight is 177.03 g/mol . enovationchem.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed. shimadzu.com Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be seen, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

Fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for alkyl-substituted aromatic compounds involve the loss of the alkyl group or parts of it. libretexts.orglibretexts.org For this compound, one would expect to see fragment ions corresponding to the loss of an ethyl radical (M-29) or a methyl radical from the ethyl group (M-15). The pyrazine ring itself can also undergo characteristic fragmentation.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 177/179/181 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 148/150/152 | Loss of ethyl group ([M-C₂H₅]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands for the C-H, C=N, C=C, and C-Cl bonds.

The aromatic C-H stretching vibrations of the pyrazine ring are typically observed in the region of 3000-3100 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations of the ethyl group would appear between 2850 and 2960 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations within the pyrazine ring give rise to absorptions in the 1400-1600 cm⁻¹ region. The presence of the C-Cl bonds would be indicated by absorptions in the fingerprint region, typically below 800 cm⁻¹. specac.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| C=N and C=C stretch (pyrazine ring) | 1400-1600 |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating mixtures and determining the purity and concentration of a substance. High-performance liquid chromatography is a key method for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. oup.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. A pure compound should ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. The retention time of the main peak, under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), is a characteristic property of the compound and can be used for its identification. researchgate.net By creating a calibration curve with standards of known concentration, HPLC can also be used for the precise quantification of this compound. mdpi.com

Table 4: Typical HPLC Parameters for the Analysis of Pyrazine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Detector | UV-Vis (set to a wavelength where the compound absorbs) |

| Flow Rate | 0.5 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for the trace analysis of this compound. This powerful hyphenated technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In the context of trace analysis, which involves detecting minute quantities of an analyte within a complex matrix, the selectivity of the mass spectrometer is paramount.

The analytical process for this compound typically begins with sample preparation, a critical step to extract and concentrate the analyte from the sample matrix. Common approaches for volatile compounds like pyrazines include headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction (LLE). nih.govsciopen.com HS-SPME is often favored due to its simplicity, speed, and avoidance of large volumes of organic solvents. nih.gov For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber can be exposed to the headspace above the sample to adsorb volatile analytes, which are then thermally desorbed into the GC injector. nih.gov

Once introduced into the GC system, the separation of this compound from other components is achieved on a capillary column. The choice of the stationary phase is crucial for resolving isomers and other closely related compounds. Non-polar columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), are frequently employed for the analysis of alkylpyrazines. researchgate.netmdpi.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer. In the ion source, they are typically subjected to electron ionization (EI), which imparts sufficient energy to cause fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule, displays the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The unambiguous identification of many positional isomers of alkylpyrazines by mass spectral interpretation or database searching alone can be challenging due to their very similar fragmentation patterns. researchgate.net Therefore, the use of gas chromatographic retention indices (RIs) is often essential for confirmation. researchgate.net Retention indices provide a standardized measure of a compound's elution time relative to a series of n-alkanes, aiding in more confident identification.

For trace-level quantification, selected ion monitoring (SIM) mode is often utilized. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This dramatically increases sensitivity and reduces chemical noise from the matrix, allowing for lower limits of detection (LOD) and quantification (LOQ). sciopen.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly beneficial for complex matrices. sciopen.com

Detailed Research Findings

Research on the analysis of substituted pyrazines in various matrices, such as food products and environmental samples, has highlighted the challenges and advancements in the field. Studies have critically assessed different GC-MS approaches, including the use of ion trap mass spectrometry (ITMS) and time-of-flight mass spectrometry (TOFMS). nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with TOFMS has been shown to offer superior separation and lower detection limits for numerous alkylpyrazines, which is advantageous when dealing with co-eluting isomers. nih.gov

While specific studies focusing solely on the trace analysis of this compound are not extensively documented in publicly available literature, the established methodologies for similar halogenated and alkylated pyrazines provide a robust framework for its analysis. The general parameters for such analyses are well-established and can be adapted for this specific compound.

Interactive Data Tables

Below are interactive tables summarizing typical GC-MS parameters that would be employed for the trace analysis of this compound, based on methods used for related compounds.

Table 1: Typical Gas Chromatography (GC) Parameters

| Parameter | Value/Description | Reference |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | mdpi.com |

| Injector Temperature | 250 °C | researchgate.net |

| Carrier Gas | Helium, constant flow (e.g., 1.0-1.2 mL/min) | researchgate.net |

| Oven Program | Initial 40 °C (hold 1 min), ramp at 3 °C/min to 220 °C (hold 10 min) | mdpi.com |

| Injection Mode | Splitless (for trace analysis) | nih.gov |

Table 2: Typical Mass Spectrometry (MS) Parameters

| Parameter | Value/Description | Reference |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Ion Source Temperature | 230 °C | researchgate.net |

| Transfer Line Temp. | 250 °C | researchgate.net |

| Scan Mode | Full Scan (for identification) / Selected Ion Monitoring (for quantification) | sciopen.com |

| Mass Range | m/z 40-350 | nih.gov |

Computational Chemistry and Theoretical Studies on 3,5 Dichloro 2 Ethylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For pyrazine (B50134) derivatives, DFT calculations are instrumental in understanding their reactivity and physicochemical properties.

A theoretical study on pyrazine derivatives used as corrosion inhibitors employed DFT at the B3LYP level to calculate properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). researchgate.net These parameters are crucial for understanding the interaction between inhibitor molecules and metal surfaces.

Table 1: Exemplary DFT-Calculated Properties for Pyrazine Derivatives

| Property | 2-methylpyrazine | 2-aminopyrazine | 2-amino-5-bromopyrazine |

|---|---|---|---|

| EHOMO (eV) | -6.61 | -6.23 | -6.49 |

| ELUMO (eV) | -1.11 | -0.89 | -1.41 |

| Energy Gap (ΔE) (eV) | 5.50 | 5.34 | 5.08 |

| Dipole Moment (μ) (Debye) | 1.05 | 2.12 | 2.54 |

| Electronegativity (χ) | 3.86 | 3.56 | 3.95 |

| Global Hardness (η) | 2.75 | 2.67 | 2.54 |

Data sourced from a theoretical study on pyrazine derivatives as corrosion inhibitors. researchgate.net

Prediction of Reaction Pathways and Transition States

DFT calculations are a cornerstone in theoretical chemistry for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify stable intermediates, transition states, and the energy barriers associated with a chemical reaction. This allows for the prediction of the most likely reaction pathways.

For halogenated aromatic compounds, DFT is used to model various reactions, including nucleophilic substitution and cross-coupling reactions. The calculations can determine the activation energies for different pathways, thus predicting the feasibility and outcome of a reaction under specific conditions. While no specific studies on the reaction pathways of 3,5-Dichloro-2-ethylpyrazine were found, the methodology would involve modeling the approach of a reactant and calculating the energy changes as the reaction progresses to identify the transition state structure and its associated energy barrier.

Analysis of Solvent and Substitution Effects

The chemical environment, particularly the solvent, can significantly influence reaction rates and equilibria. DFT models can incorporate solvent effects, either implicitly using continuum models or explicitly by including individual solvent molecules. These calculations help in understanding how the solvent stabilizes or destabilizes reactants, products, and transition states.

Substitution effects are also well-described by DFT. In a study on pyrazine derivatives, DFT was used to analyze how different substituents (methyl, ethyl, bromo, fluoro) alter the electronic properties and reactivity of the pyrazine ring. semanticscholar.org For this compound, DFT could be employed to compare its electronic structure and reactivity to unsubstituted pyrazine or pyrazines with different halogen or alkyl substituents. This would involve calculating parameters like atomic charges, electrostatic potentials, and frontier molecular orbital energies to rationalize the influence of the chloro and ethyl groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules.

For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations could be used to explore its conformational landscape. The simulation would reveal the preferred orientations (conformers) of the ethyl group relative to the pyrazine ring and the energy barriers for rotation between these conformers. Such simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. While specific MD studies on this compound are not available, the methodology is well-established for the conformational analysis of organic molecules. cwu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for activity.

Numerous QSAR studies have been conducted on pyrazine derivatives to model various biological activities, including anticancer, herbicidal, and antiproliferative effects. nih.govnih.govresearchgate.net These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a mathematical model that correlates these descriptors with the observed activity. nih.govsemanticscholar.org

For example, a QSAR study on pyrazine derivatives as antiproliferative agents used descriptors calculated from DFT to build MLR and ANN models. nih.govsemanticscholar.org The resulting models showed a high correlation between the predicted and experimental activities, indicating their predictive power. nih.gov Although no QSAR models specifically for this compound were found, this compound could be included in a dataset of pyrazine derivatives to develop a QSAR model for a particular biological endpoint.

Table 2: Statistical Parameters of an Exemplary QSAR Model for Pyrazine Derivatives

| Statistical Parameter | Value |

|---|---|

| R² (MLR) | 0.89 |

| R² (ANN) | 0.95 |

| Cross-validated R² (MLR) | 0.82 |

| Cross-validated R² (ANN) | 0.91 |

Data represents a hypothetical, yet typical, outcome of a QSAR study on pyrazine derivatives.

In Silico Prediction of Biological Interactions (e.g., Ligand-Protein Docking)

In silico methods, particularly molecular docking, are powerful tools for predicting the interactions between a small molecule (ligand) and a biological macromolecule (e.g., a protein or nucleic acid). Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results are often used to predict the binding affinity and to understand the molecular basis of the interaction.

Pyrazine derivatives are known to interact with a variety of biological targets. tandfonline.com Molecular docking studies have been used to investigate the binding of pyrazine-based compounds to proteins such as PIM-1 kinase and histone deacetylases (HDACs). nih.govbibliomed.org These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding. japsonline.com A review of pyrazine-based compounds in the Protein Data Bank (PDB) highlighted that the most frequent interactions involve hydrogen bonding to the pyrazine nitrogen atoms and π-interactions. acs.org For chloropyrazines, halogen bonds have also been identified as a potential interaction. acs.orgresearchgate.net

While no specific docking studies for this compound have been reported, this compound could be docked into the active site of a relevant protein target to predict its binding mode and affinity. The presence of the chloro and ethyl groups would likely influence its binding through specific steric, hydrophobic, and potentially halogen-bonding interactions.

Table 3: Common Interactions of Pyrazine Derivatives with Protein Targets

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | The nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors. |

| π-Interactions | The aromatic pyrazine ring can engage in π-π stacking or π-cation interactions with protein residues. |

| Hydrophobic Interactions | Alkyl substituents, such as the ethyl group, can form favorable hydrophobic interactions. |

| Halogen Bonding | The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein. |

Information compiled from reviews on pyrazine-protein interactions. acs.orgresearchgate.net

Environmental and Safety Considerations in Handling and Research of Dichlorinated Pyrazines

Reactivity and Toxicity Considerations in Synthesis and Handling

The reactivity of dichlorinated pyrazines is influenced by the electron-withdrawing nature of the chlorine atoms and the pyrazine (B50134) ring itself. During synthesis, palladium-catalyzed cross-coupling reactions are often employed to introduce various functional groups onto the pyrazine ring by substituting the chlorine atoms. nih.gov These reactions can involve hazardous reagents and conditions, requiring careful control to prevent runaway reactions or the formation of dangerous byproducts. When heated to decomposition, chlorinated compounds can emit toxic fumes of hydrogen chloride and nitrogen oxides.

Table 1: Acute Oral Toxicity of a Structurally Related Pyrazine Derivative

| Compound | Test Animal | LD₅₀ (mg/kg) | Reference |

|---|

This data is for a structurally related compound and should be used as an estimate of potential toxicity.

Environmental Fate and Degradation of Halogenated Pyrazines

The environmental fate of halogenated pyrazines is a significant concern due to the general persistence of halogenated organic compounds. nih.govresearchgate.net The carbon-halogen bond is typically strong, making these compounds resistant to natural degradation processes. If released into the environment, they have the potential to persist in soil and water.

Safety Protocols for Laboratory and Industrial Use

Given the potential reactivity and toxicity of dichlorinated pyrazines, strict safety protocols are essential in both laboratory and industrial settings. These protocols are designed to minimize exposure and prevent accidental releases.

Engineering Controls:

Ventilation: All work with dichlorinated pyrazines should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to vapors and dust. oxy.comnjuajif.org

Containment: Use of glove boxes or other closed systems may be necessary for handling larger quantities or for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. olinchlorinatedorganics.comfishersci.se

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. olinchlorinatedorganics.comchlorinated-solvents.eu The breakthrough time of the glove material should be considered for prolonged tasks. chlorinated-solvents.eu

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. fishersci.se For larger-scale operations, full-body protection may be required.

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. oxy.com

Handling and Storage:

Storage: Dichlorinated pyrazines should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. fishersci.se Containers should be tightly sealed. njuajif.org

Spill Response: An appropriate spill kit containing absorbent materials should be readily available. In the event of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. oxy.com

Waste Disposal: All waste containing dichlorinated pyrazines must be disposed of as hazardous waste in accordance with local, state, and federal regulations. njuajif.org

First Aid:

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. oxy.comfishersci.se

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. oxy.comfishersci.se Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. fishersci.se Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Adherence to these safety protocols is crucial for the safe handling of dichlorinated pyrazines and the protection of researchers, industrial workers, and the environment.

Future Directions and Emerging Research Areas for 3,5 Dichloro 2 Ethylpyrazine

Exploration of Novel Derivatization Strategies

The presence of two chlorine atoms on the pyrazine (B50134) ring of 3,5-Dichloro-2-ethylpyrazine offers strategic points for chemical modification, enabling the synthesis of a diverse library of new chemical entities. Future research will likely focus on exploiting these reactive sites through various modern synthetic methodologies.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions could be employed to introduce a wide array of substituents at the 3- and 5-positions. For instance, the Suzuki coupling would allow for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space around the pyrazine core. Similarly, the Buchwald-Hartwig amination would enable the synthesis of a range of amino-substituted derivatives, which are often found in biologically active molecules.

Another area of exploration is the direct C-H functionalization of the pyrazine ring. While the chlorine atoms are the most reactive sites, recent advances in C-H activation chemistry could potentially allow for the selective functionalization of the remaining C-H bond on the ring, leading to trisubstituted pyrazine derivatives with unique properties. mdpi.com

The ethyl group at the 2-position also presents opportunities for derivatization. Oxidation of the ethyl group could yield acetyl or carboxylic acid functionalities, which could then be further elaborated into esters, amides, or other functional groups.

A summary of potential derivatization strategies is presented in the table below:

Table 1: Potential Derivatization Strategies for this compound| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 3,5-diaryl/heteroaryl-2-ethylpyrazines |

| Stille Coupling | Organostannanes, Pd catalyst | 3,5-diorganyl-2-ethylpyrazines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3,5-diamino-2-ethylpyrazines |

| C-H Functionalization | Transition metal catalyst, directing group | Trisubstituted pyrazine derivatives |

| Side-Chain Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | 2-acetyl or 2-carboxy-3,5-dichloropyrazine |

Advanced Biological Screening and Target Identification

Given the broad range of biological activities reported for various pyrazine derivatives, including anticancer, antibacterial, and herbicidal properties, a comprehensive biological screening of this compound and its derivatives is a logical next step. researchgate.net High-throughput screening (HTS) campaigns against a diverse panel of biological targets could uncover novel pharmacological activities.

Future research should focus on screening for activity in areas where pyrazine-containing compounds have shown promise. This includes, but is not limited to, assays for:

Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Follow-up studies would involve elucidating the mechanism of action, which could involve pathways such as apoptosis induction or cell cycle arrest.

Antibacterial and Antifungal Activity: Testing against a range of pathogenic bacteria and fungi, including drug-resistant strains. The emergence of antimicrobial resistance necessitates the discovery of new chemical scaffolds with novel mechanisms of action.

Herbicidal Activity: Evaluating the phytotoxic effects on various weed species. Pyrazine derivatives have been previously investigated for their herbicidal properties, and this compound represents a yet-unexplored member of this class. researchgate.net

Enzyme Inhibition: Screening against specific enzyme targets, such as kinases, proteases, or metabolic enzymes, which are implicated in various diseases.

Once a biological activity is identified, target identification and validation studies will be crucial. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint the molecular target of the active compounds.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical research. astrazeneca.comnih.govyoutube.comnih.gov For this compound, these computational tools can be leveraged in several key areas.

Predictive Modeling: ML models can be trained on existing data for pyrazine derivatives to predict the biological activities, physicochemical properties, and potential toxicity of newly designed analogs of this compound. This in silico screening can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: Generative AI models can be used to design novel pyrazine derivatives with desired properties. By learning the underlying patterns in chemical data, these models can propose new molecular structures that are likely to be active against a specific biological target.

Reaction Prediction and Synthesis Planning: AI tools can assist in planning the synthesis of novel derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. This can accelerate the discovery of efficient and robust synthetic routes.

The integration of AI and ML in pyrazine research will undoubtedly accelerate the pace of discovery and development of new functional molecules based on the this compound scaffold.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, future research on this compound should incorporate the principles of green chemistry. This involves the development of synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste.

Key areas for the application of green chemistry in the synthesis of this compound and its derivatives include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze specific steps in the synthesis can lead to higher selectivity, milder reaction conditions, and reduced environmental impact. For example, biocatalytic methods are being explored for the synthesis of various pyrazine compounds.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of the synthesis.

Flow Chemistry: Performing reactions in continuous flow reactors can offer several advantages over traditional batch processing, including improved safety, better process control, and higher yields.

By embracing these green chemistry approaches, the future synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Q & A

Q. What are the primary synthetic routes for preparing 3,5-Dichloro-2-ethylpyrazine, and how do reaction conditions influence product purity?

The synthesis of this compound derivatives typically involves condensation reactions between diamines and diketones. For example, 1,2-diaminopropane and 2,3-pentanedione can yield isomeric pyrazines under controlled conditions . Microwave-assisted protocols significantly enhance efficiency: a one-pot Strecker reaction followed by cyclization under microwave irradiation (2 × 10 min) reduces synthesis time from days to minutes while maintaining high purity (>90%). Key parameters include temperature (120–150°C) and solvent polarity, which influence regioselectivity and by-product formation . Traditional thermal methods often require prolonged heating (24–48 hours), increasing the risk of decomposition.

| Method | Time | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Microwave-assisted | 20 min | 85–92% | >90% | Rapid, minimal degradation |

| Conventional heating | 24–48 h | 70–80% | 75–85% | No specialized equipment needed |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for identifying substituent positions and distinguishing isomers. For example, ¹H NMR can resolve ethyl vs. methyl group coupling patterns in pyrazine derivatives . Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns to differentiate isomers (e.g., 2-ethyl-3,5-dimethylpyrazine vs. 2-ethyl-3,6-dimethylpyrazine) . X-ray crystallography (via SHELX software) resolves crystal packing and stereoelectronic effects, though challenges arise with low crystal quality or twinning .

Advanced Research Questions

Q. How can N-heterocyclic carbene (NHC) catalysis enhance the functionalization of 3,5-Dichloro-2(1H)-pyrazinones?

NHCs enable chemoselective C3-aroylation of 3,5-dichloro-2(1H)-pyrazinones under mild conditions (room temperature, 12–24 hours). This method avoids harsh reagents and achieves >80% yield for aryl aldehyde substrates. The mechanism involves NHC-mediated activation of aldehydes to form acylazolium intermediates, which undergo nucleophilic attack at the pyrazinone’s C3 position. This approach is particularly useful for synthesizing protease inhibitors, where functional group compatibility is critical .

Q. What synergistic effects arise from combining microwave and ultrasound irradiation in pyrazinone functionalization?

Simultaneous microwave (MW) and ultrasound (US) irradiation accelerates Heck and Suzuki-Miyaura cross-coupling reactions with 3,5-dichloro-2-pyrazinones. MW ensures uniform heating, while US enhances mass transfer via cavitation. For example, Pd-catalyzed arylations achieve 92% yield in 1 hour (vs. 40% under conventional heating). This dual approach suppresses side reactions (e.g., dechlorination) and reduces catalyst loading by 30% .

Q. How can researchers resolve contradictions in isomeric composition during pyrazine synthesis?

Isomeric mixtures (e.g., 2-ethyl-3,5-dimethylpyrazine vs. 2-ethyl-3,6-dimethylpyrazine) require orthogonal analytical strategies:

- Chromatography : HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers.

- Dynamic NMR : Variable-temperature ¹H NMR detects coalescence points to estimate isomerization barriers .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability and guide reaction optimization toward the desired isomer .

Q. What strategies mitigate electron-deficient pyrazinone reactivity challenges in cross-coupling reactions?